molecular formula C35H42O10 B592952 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one CAS No. 322471-42-1

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one

Cat. No. B592952
CAS RN: 322471-42-1
M. Wt: 622.711
InChI Key: KWYIGUNCOMHTAB-HCRKZFMRSA-N
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Description

The compound “2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3–>20)abeotaxa-4(20),11-dien-10-one” is a type of diterpenoid . It is extracted from the herbs of Taxus yunnanensis .


Synthesis Analysis

The compound is naturally occurring and is extracted from the herbs of Taxus yunnanensis . The exact synthesis process is not mentioned in the available resources.


Molecular Structure Analysis

The molecular formula of the compound is C35H42O10 . It belongs to the class of compounds known as diterpenoids . Diterpenoids are a class of organic compounds comprising four isoprene units and have the molecular formula C20H32 .


Physical And Chemical Properties Analysis

The compound is a powder . Its molecular weight is 622.71 g/mol .

Future Directions

The future directions for research on this compound are not specified in the available resources. Given that it is a diterpenoid and is extracted from Taxus yunnanensis, it could potentially be explored for its biological activities, as many diterpenoids are known to have various biological effects .

properties

IUPAC Name

[(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYIGUNCOMHTAB-HCRKZFMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)[C@H]([C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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